Cas no 2171197-15-0 ((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid structure
2171197-15-0 structure
商品名:(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid
CAS番号:2171197-15-0
MF:C24H23N3O5S
メガワット:465.52152466774
CID:6232156
PubChem ID:165573024

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid
    • (2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
    • 2171197-15-0
    • EN300-1560371
    • インチ: 1S/C24H23N3O5S/c1-2-7-19(22(29)30)26-21(28)20-12-25-23(33-20)27-24(31)32-13-18-16-10-5-3-8-14(16)15-9-4-6-11-17(15)18/h3-6,8-12,18-19H,2,7,13H2,1H3,(H,26,28)(H,29,30)(H,25,27,31)/t19-/m0/s1
    • InChIKey: GKJCLAGLGRHAET-IBGZPJMESA-N
    • ほほえんだ: S1C(=NC=C1C(N[C@H](C(=O)O)CCC)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 465.13584202g/mol
  • どういたいしつりょう: 465.13584202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 146Ų

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1560371-0.25g
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
2171197-15-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1560371-100mg
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
2171197-15-0
100mg
$2963.0 2023-09-25
Enamine
EN300-1560371-1000mg
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
2171197-15-0
1000mg
$3368.0 2023-09-25
Enamine
EN300-1560371-2500mg
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
2171197-15-0
2500mg
$6602.0 2023-09-25
Enamine
EN300-1560371-0.5g
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
2171197-15-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1560371-0.05g
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
2171197-15-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1560371-1.0g
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
2171197-15-0
1g
$3368.0 2023-06-05
Enamine
EN300-1560371-10.0g
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
2171197-15-0
10g
$14487.0 2023-06-05
Enamine
EN300-1560371-0.1g
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
2171197-15-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1560371-250mg
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}pentanoic acid
2171197-15-0
250mg
$3099.0 2023-09-25

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid 関連文献

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acidに関する追加情報

Introduction to (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic Acid (CAS No. 2171197-15-0)

The compound (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid, identified by its CAS number 2171197-15-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex and highly functionalized structure, has garnered considerable attention due to its potential applications in drug discovery and development. The intricate arrangement of its functional groups, including the 1,3-thiazole core and the fluorenylmethoxycarbonyl moiety, positions it as a promising candidate for further investigation in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating the 1,3-thiazole scaffold. This class of compounds is renowned for their diverse biological activities and has been extensively studied for their potential as therapeutic agents. The presence of the fluorenylmethoxycarbonyl group in this compound not only enhances its stability but also introduces additional binding interactions that could be exploited in drug design. Such structural features are critical in developing molecules with improved pharmacokinetic properties and enhanced target specificity.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the (2S) configuration at the chiral center adds another layer of complexity to its synthesis, necessitating advanced chiral resolution techniques. These challenges highlight the importance of sophisticated synthetic methodologies in modern drug development, where precision and efficiency are paramount.

Current research in medicinal chemistry increasingly focuses on the development of molecules that can modulate biological pathways with high selectivity. The (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid structure exhibits several features that make it a compelling candidate for such applications. The combination of the 1,3-thiazole core with the amide and formamide functionalities provides multiple sites for interaction with biological targets. This versatility allows for the design of molecules that can engage with various enzymes and receptors, making them suitable for treating a wide range of diseases.

One of the most intriguing aspects of this compound is its potential as a precursor for more complex pharmacophores. By leveraging its structural motifs, researchers can explore derivatives that may exhibit enhanced biological activity or improved pharmacokinetic profiles. For instance, modifications to the fluorenylmethoxycarbonyl group could lead to changes in solubility and metabolic stability, while alterations to the 1,3-thiazole ring might enhance binding affinity to specific targets.

In vitro studies have begun to uncover the biological potential of this compound. Preliminary assays suggest that it may exhibit inhibitory activity against certain enzymes relevant to inflammatory pathways. The amide and formamide functionalities are particularly interesting as they can serve as hydrogen bond donors or acceptors, facilitating interactions with protein targets. Additionally, the chiral center at the second position adds another dimension to its binding interactions, which could be exploited to achieve enantioselective inhibition.

The role of computational chemistry in understanding molecular interactions cannot be overstated. Advanced computational methods have enabled researchers to model how this compound might interact with biological targets at an atomic level. These simulations provide valuable insights into binding affinities, enzyme kinetics, and potential side effects before any experimental validation is undertaken. Such predictive tools are becoming indispensable in modern drug discovery pipelines.

Furthermore, the growing interest in green chemistry principles has influenced synthetic approaches to compounds like this one. Researchers are increasingly adopting sustainable methodologies that minimize waste and reduce environmental impact. This shift towards greener synthesis is not only environmentally responsible but also economically advantageous by reducing costs associated with waste disposal and reagent procurement.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its synthetic routes and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these developments, leading to novel treatments for various diseases. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in addressing unmet medical needs.

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